molecular formula C11H12N2O3 B14629838 1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one CAS No. 55315-71-4

1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one

Cat. No.: B14629838
CAS No.: 55315-71-4
M. Wt: 220.22 g/mol
InChI Key: MYQXIQYLNFDQBD-UHFFFAOYSA-N
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Description

1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is a heterocyclic compound featuring two oxazole rings Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one can be synthesized through various methods. Another method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones .

Industrial Production Methods

Industrial production of oxazole derivatives often employs the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution typically requires strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-5-carboxylic acids, while reduction can produce oxazolines.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one involves its interaction with specific molecular targets. The oxazole rings can bind to enzymes and receptors through non-covalent interactions, influencing various biological pathways . This compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(3-methyl-1,2-oxazol-5-yl)propan-2-one is unique due to its dual oxazole rings, which enhance its ability to interact with multiple biological targets simultaneously. This structural feature distinguishes it from simpler oxazole derivatives and contributes to its diverse range of applications .

Properties

CAS No.

55315-71-4

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1,3-bis(3-methyl-1,2-oxazol-5-yl)propan-2-one

InChI

InChI=1S/C11H12N2O3/c1-7-3-10(15-12-7)5-9(14)6-11-4-8(2)13-16-11/h3-4H,5-6H2,1-2H3

InChI Key

MYQXIQYLNFDQBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CC(=O)CC2=CC(=NO2)C

Origin of Product

United States

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